Methyl (2S,4S)-4-[2-(tert-butyl)-4-methylphenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
This compound is a derivative of pyrrolidine, which is a cyclic secondary amine. The presence of the tert-butyl and methylphenoxy groups suggests that it might have unique properties compared to simple pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It would also have a tert-butyl group and a methylphenoxy group attached to it .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrolidine ring might undergo reactions at the nitrogen atom, and the tert-butyl and methylphenoxy groups could also participate in reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar pyrrolidine ring and the potentially aromatic methylphenoxy group could influence its solubility, while the nonpolar tert-butyl group could affect its reactivity .Scientific Research Applications
Sorption of Phenoxy Herbicides
This study reviews experiments on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides, indicating soil organic matter and iron oxides as relevant sorbents. It suggests that sorption can be rationalized based on soil parameters like pH, organic carbon content, and iron content, contributing to understanding the environmental behavior of similar compounds (Werner, Garratt, & Pigott, 2012).
Synthetic Phenolic Antioxidants
This review discusses the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT). It highlights the detection of SPAs in various environmental matrices and their potential health risks, suggesting a need for future research into less toxic alternatives (Liu & Mabury, 2020).
Pesticide Industry Wastewater Treatment
This research explores treatment options for high-strength wastewater from pesticide production, mentioning the effectiveness of biological processes and granular activated carbon in removing toxic pollutants. It underscores the importance of experimental evaluation for process design and efficiency, relevant for managing waste from chemical synthesis processes (Goodwin, Carra, Campo, & Soares, 2018).
Environmental Fate of Parabens
The review covers the occurrence, fate, and behavior of parabens in aquatic environments, noting their biodegradability and continuous introduction into the environment from consumer products. It points out the ubiquity of parabens in water and sediments, relevant for understanding the environmental impact of widespread chemical use (Haman, Dauchy, Rosin, & Munoz, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-tert-butyl-4-methylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-11-6-7-15(13(8-11)17(2,3)4)21-12-9-14(18-10-12)16(19)20-5;/h6-8,12,14,18H,9-10H2,1-5H3;1H/t12-,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKQHWZXIQVPZ-KYSPHBLOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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